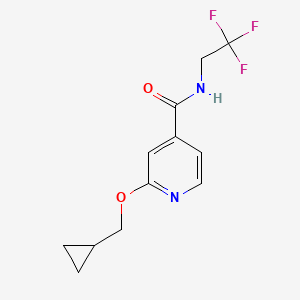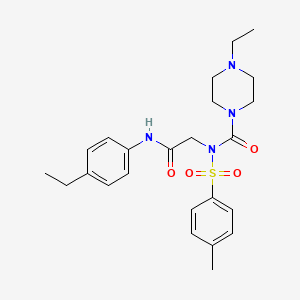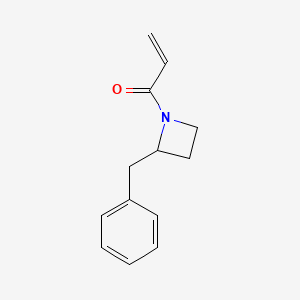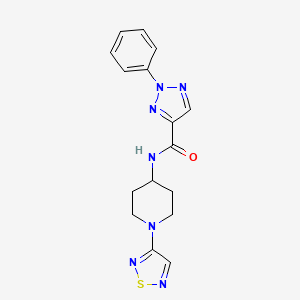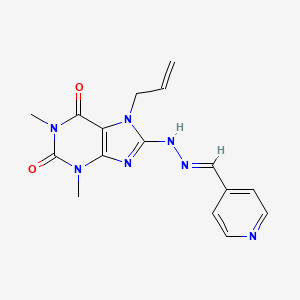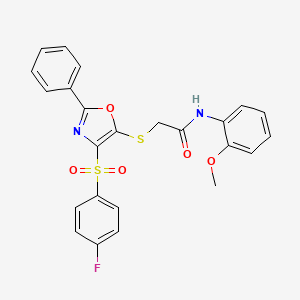
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride” were not found, a related compound, chiral 1,4-diazepanes, has been synthesized using an enzymatic intramolecular asymmetric reductive amination . This method involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .Wissenschaftliche Forschungsanwendungen
Biocatalysis
The compound has been utilized in biocatalytic processes to create chiral 1,4-diazepanes through imine reductase-catalyzed intramolecular asymmetric reductive amination . This method is significant for synthesizing pharmaceuticals with high enantiomeric purity, which is crucial for their biological activity.
Synthesis of Chiral Amines
Chiral amines are valuable in the synthesis of active pharmaceutical ingredients (APIs). The compound can be used to synthesize chiral 1,4-diazepanes, which are structural units in several biologically active molecules and pharmaceuticals .
Development of ROCK Inhibitors
1,4-Diazepanes are key structural components in Rho-associated kinase (ROCK) inhibitors, which are used to treat conditions like glaucoma and ocular hypertension. The compound can be used to develop new ROCK inhibitors with potential therapeutic applications .
Synthesis of Orexin Receptor Antagonists
The compound has applications in the synthesis of orexin receptor antagonists like Suvorexant, which is used for the treatment of primary insomnia. The ability to synthesize such compounds with high enantiomeric excess is valuable for pharmaceutical research .
Wirkmechanismus
Target of Action
The primary target of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile hydrochloride, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a crucial role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Biochemical Pathways
The inhibition of ROCK leads to a decrease in the phosphorylation of myosin light chain, which in turn causes the relaxation of smooth muscle cells . This action can increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . This is particularly beneficial in conditions like glaucoma and ocular hypertension .
Pharmacokinetics
It works by decreasing intraocular pressure in a dose-dependent manner and increasing flow facility . The maximum reduction of intraocular pressure occurs after 1 to 2 hours .
Action Environment
The action, efficacy, and stability of Ripasudil can be influenced by various environmental factors. It’s important to note that like all medications, the effectiveness of Ripasudil can vary among individuals due to factors such as genetic variations, overall health status, and the presence of other medications .
Eigenschaften
IUPAC Name |
4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c13-11-8-10(9-14)2-3-12(11)16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRUOBCFDQYDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)C#N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)
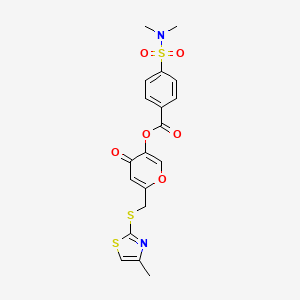
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)

